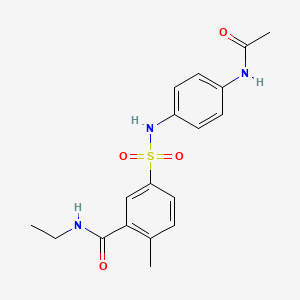
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-phenylacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as HM-3, and it is a derivative of quinoline, which is a heterocyclic aromatic compound. HM-3 has been found to have a wide range of biochemical and physiological effects, and it has been used in a variety of research studies to investigate its mechanism of action.
Mechanism of Action
The mechanism of action of HM-3 is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. The compound has been found to bind to DNA and RNA, and it may also interfere with the activity of certain signaling pathways in cells.
Biochemical and Physiological Effects:
HM-3 has been found to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. The compound has also been found to have antimicrobial and antiviral properties, and it may be useful in the treatment of infectious diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using HM-3 in laboratory experiments is its wide range of biological activities. The compound has been found to have a variety of effects on different cell types and organisms, making it a versatile tool for researchers. However, one limitation of using HM-3 is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for research involving HM-3. One area of interest is the development of new drugs based on the compound's structure and biological activities. Another area of research is the investigation of the compound's potential as a fluorescent probe for imaging biological systems. Additionally, further studies are needed to fully understand the mechanism of action of HM-3 and its potential applications in treating various diseases.
Synthesis Methods
The synthesis of HM-3 involves the reaction between 2-hydroxy-6-methylquinoline and N-phenylacetamide in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic substitution mechanism, and the resulting product is purified using standard techniques such as column chromatography.
Scientific Research Applications
HM-3 has been used in a variety of scientific research studies due to its potential applications in drug discovery and development. The compound has been found to have a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties. HM-3 has also been investigated for its potential use as a fluorescent probe for imaging biological systems.
Properties
IUPAC Name |
2-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14-8-9-18-15(10-14)11-16(20(24)21-18)12-22(19(23)13-25-2)17-6-4-3-5-7-17/h3-11H,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVKVUSHSSXIRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7692733.png)
![N-[(2-methoxyphenyl)methyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692742.png)






